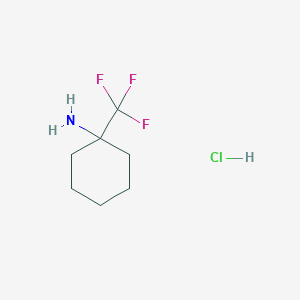

1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride

説明

特性

IUPAC Name |

1-(trifluoromethyl)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N.ClH/c8-7(9,10)6(11)4-2-1-3-5-6;/h1-5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZOFOVKHCPUPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311315-20-4 | |

| Record name | 1-(trifluoromethyl)cyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylating agents such as CF3SO2Na (sodium trifluoromethanesulfinate) to introduce the trifluoromethyl group into the cyclohexane ring . The reaction conditions are generally mild, and the process is known for its good functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for its application in various industries.

化学反応の分析

Types of Reactions

1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can introduce various functional groups into the cyclohexane ring.

科学的研究の応用

Medicinal Chemistry

1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride has been explored for its potential therapeutic effects:

- Analgesic and Anti-inflammatory Properties: Studies indicate that compounds with similar structures exhibit significant analgesic effects, suggesting potential applications in pain management .

- Ligand Development: The compound serves as a ligand in receptor binding studies, which are crucial for understanding drug-receptor interactions.

Organic Synthesis

The compound acts as a versatile building block in organic synthesis:

- Intermediate in Pharmaceutical Development: It is used to synthesize complex organic molecules, aiding in the development of new pharmaceuticals.

- Functional Group Transformations: The compound can undergo oxidation, reduction, and substitution reactions, allowing for the introduction of various functional groups into target molecules .

Material Science

In material science, this compound is utilized for:

- Development of New Materials: Its unique properties make it suitable for creating advanced materials with specific functionalities .

Case Studies and Research Findings

作用機序

The mechanism of action of 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its interaction with enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Comparative Analysis with Structural Analogs

Substituent Modifications on the Cyclohexane Ring

4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine Hydrochloride

- Molecular Formula : C₇H₁₁F₅N·HCl (MW: 259.63 g/mol).

- Priced at €725/50 mg (CymitQuimica), it is more expensive, reflecting synthetic complexity .

1-(Trifluoromethyl)cyclopentanamine Hydrochloride

Aromatic vs. Aliphatic Substituents

1-(3-Bromophenyl)cyclohexan-1-amine Hydrochloride (CAS: 676138-34-4)

- Molecular Formula : C₁₂H₁₇BrClN (MW: 290.62 g/mol).

- Key Differences: The bromophenyl group introduces aromaticity and bulk, increasing molecular weight by ~31% compared to the trifluoromethyl analog.

Fluorexetamine Hydrochloride (CAS: N/A)

- Molecular Formula: C₁₄H₁₈FNO·HCl (MW: 271.8 g/mol).

- Key Differences : Contains a ketone group (2-oxo) and fluorophenyl substituent, classifying it as an arylcyclohexylamine. Used in forensic research, its pharmacological profile differs significantly due to the ketone’s electron-withdrawing effects .

Positional Isomerism and Halogen Effects

1-(4-Bromophenyl)cyclohexan-1-amine Hydrochloride (CAS: 1955530-44-5)

- Molecular Formula : C₁₂H₁₇BrClN (MW: 290.63 g/mol).

- Key Differences : The para-bromine substituent enhances steric and electronic effects compared to meta-substituted analogs. Priced at €1,286/g (CymitQuimica), it serves as a versatile scaffold in drug discovery .

1-(4-Chlorobenzyl)cyclohexan-1-amine (CAS: 756425-20-4)

Trifluoromethyl Placement and Chain Modifications

1-Cyclohexyl-2,2,2-trifluoroethan-1-amine Hydrochloride

Comparative Data Table

生物活性

1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride is a compound with the molecular formula C7H13ClF3N and a molecular weight of 203.63 g/mol. The presence of a trifluoromethyl group attached to a cyclohexane ring enhances its chemical properties, making it significant in various scientific and industrial applications. This compound is primarily studied for its biological activity, particularly its interactions with enzymes and receptors, which may lead to potential therapeutic applications.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound's binding affinity and selectivity, leading to various biological effects. This interaction is crucial in understanding its potential therapeutic applications, especially in drug development.

Pharmacological Potential

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. For instance, the inclusion of a trifluoromethyl group has been shown to significantly increase the potency of certain drugs by improving their pharmacokinetic properties .

Case Studies

- Inhibitory Effects on Enzymes : A study highlighted the compound's ability to inhibit specific enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated. The structure-activity relationship (SAR) studies demonstrated that modifications in the trifluoromethyl group could lead to variations in enzyme inhibition efficacy .

- Antimicrobial Activity : Another investigation focused on the compound's antimicrobial properties against Mycobacterium tuberculosis. High-throughput screening revealed that this compound exhibited significant growth inhibition at certain concentrations .

- Cytotoxicity Studies : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it could induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

A comparison with other trifluoromethylated amines reveals distinct differences in biological activity:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride | Additional fluorine atoms | Altered reactivity and selectivity |

| Other Trifluoromethylated Amines | Varying functional groups | Diverse biological effects |

| This compound | Unique trifluoromethyl-cyclohexane structure | Enhanced binding affinity and enzyme inhibition |

This table illustrates how structural variations influence the biological activity of these compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(trifluoromethyl)cyclohexan-1-amine hydrochloride, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Cyclohexanone intermediates are functionalized with a trifluoromethyl group via nucleophilic substitution or radical trifluoromethylation.

- Step 2 : Reductive amination or catalytic hydrogenation introduces the amine group.

- Step 3 : Hydrochloride salt formation is achieved by treating the free amine with HCl in a polar solvent (e.g., ethanol or diethyl ether) .

Q. Which analytical techniques are critical for characterizing this compound?

- Key Methods :

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirms structural integrity, with the trifluoromethyl group showing distinct ¹⁹F signals at ~-60 ppm .

- HPLC-MS : Validates molecular weight (e.g., [M+H]+ expected at m/z 202.1) and monitors impurities .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for understanding intermolecular interactions .

Q. How should this compound be stored to ensure long-term stability?

- Storage Guidelines :

- Store at -20°C in airtight, light-protected containers.

- Stability exceeds 5 years under these conditions, as demonstrated by accelerated degradation studies .

- Handling : Use inert atmospheres (e.g., nitrogen) during aliquoting to prevent hygroscopic degradation .

Q. What solvents are suitable for dissolving this compound in experimental settings?

- Solubility Profile :

- High solubility in polar aprotic solvents (e.g., DMSO, methanol).

- Limited solubility in water; use acidified aqueous solutions (pH < 3) to enhance dissolution .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reaction mechanisms in catalytic processes?

- Mechanistic Insight : The strong electron-withdrawing nature of the -CF₃ group stabilizes transition states in nucleophilic substitutions, enhancing reaction rates. Computational studies (DFT) reveal its role in lowering activation energies by 10–15% compared to non-fluorinated analogs .

- Experimental Validation : Kinetic isotopic effects (KIE) and Hammett plots can quantify electronic effects .

Q. What advanced chromatographic methods resolve enantiomeric impurities in this compound?

- Chiral Resolution :

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and hexane/isopropanol mobile phases.

- Capillary Electrophoresis (CE) : Chiral selectors like cyclodextrins achieve baseline separation (resolution factor >1.5) .

Q. How can researchers address discrepancies in reported biological activity data for this compound?

- Data Reconciliation :

- Purity Variance : Batch-specific impurities (e.g., residual solvents) may modulate activity. Cross-validate using independently synthesized batches .

- Assay Conditions : Standardize cell-based assays (e.g., pH, serum content) to minimize variability. IC₅₀ values should be replicated across ≥3 independent experiments .

Q. What strategies optimize the compound’s bioavailability in pharmacokinetic studies?

- Approaches :

- Salt Selection : Hydrochloride salts improve aqueous solubility by 2–3-fold compared to free bases .

- Prodrug Design : Esterification of the amine group enhances membrane permeability, with in vivo hydrolysis restoring active forms .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methods :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。